1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea
CAS No.: 941908-34-5
Cat. No.: VC6394790
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941908-34-5 |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.352 |
| IUPAC Name | 1-(1-ethylindol-3-yl)-3-(3-methoxypropyl)urea |
| Standard InChI | InChI=1S/C15H21N3O2/c1-3-18-11-13(12-7-4-5-8-14(12)18)17-15(19)16-9-6-10-20-2/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,16,17,19) |
| Standard InChI Key | AKROQBZEJZYMCG-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC |
Introduction
1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea is a synthetic organic compound classified as a urea derivative. It features an indole ring substituted with an ethyl group and a methoxypropyl chain attached to the urea moiety. This compound has a Chemical Abstracts Service (CAS) number of 941908-34-5 and a molecular formula of C15H21N3O2, with a molecular weight of approximately 275.35 g/mol.
Synthesis
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea typically involves several key steps, including the formation of the indole ring and the attachment of the methoxypropyl chain to the urea moiety. These synthetic routes often require specific reaction conditions, such as temperature control and solvent choice, which may include dichloromethane or tetrahydrofuran for optimal yields. Industrial production may utilize advanced techniques such as high-pressure reactors and continuous flow systems to enhance efficiency and purity.
Mechanism of Action
The mechanism of action for 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea involves interactions with specific molecular targets, including enzymes and receptors. The indole ring facilitates binding to various biological macromolecules, while the urea moiety can form hydrogen bonds, influencing their function. The methoxypropyl group enhances solubility and bioavailability, making it a promising candidate for therapeutic applications.
Potential Applications
This compound's diverse applications underscore its significance in various fields of research and industry. Given its structure and properties, it could be explored for potential biological activities and applications in drug development, particularly in areas where urea derivatives have shown promise, such as anticancer and anti-inflammatory therapies .
Comparison with Other Urea Derivatives
Urea derivatives, including thiourea and diaryl ureas, have been extensively studied for their biological activities. Thiourea derivatives are known for their anti-urease activity, while diaryl ureas have shown significant antiproliferative effects against cancer cell lines . The unique structure of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea positions it as a potential candidate for exploring new therapeutic targets.
| Compound Type | Biological Activity | Application |
|---|---|---|
| Thiourea Derivatives | Anti-urease activity | Treatment of urease-related diseases |
| Diaryl Ureas | Antiproliferative effects | Cancer therapy |
| 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea | Potential therapeutic applications | Drug development |
Future Research Directions
Future research should focus on exploring the specific biological activities of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea, including its potential as an anticancer or anti-inflammatory agent. Additionally, studies on its pharmacokinetics and toxicity are essential for advancing its development as a therapeutic agent.
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